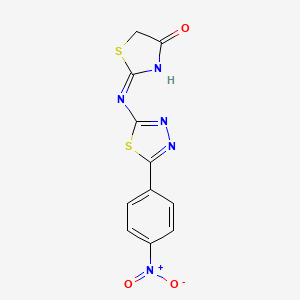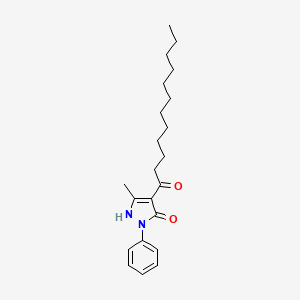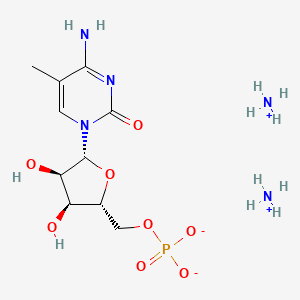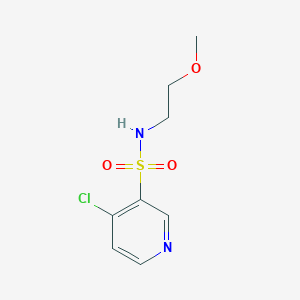
2,2'-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that features a fluorene core substituted with butoxyphenyl groups and dioxaborolane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where a biphenyl compound is alkylated to form the fluorene structure.
Substitution with Butoxyphenyl Groups: The fluorene core is then functionalized with butoxyphenyl groups through a palladium-catalyzed Suzuki coupling reaction.
Introduction of Dioxaborolane Moieties: Finally, the dioxaborolane groups are introduced via a borylation reaction, typically using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be used to modify the dioxaborolane groups, potentially converting them to boronic acids or esters.
Substitution: The butoxyphenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Boronic acids or esters.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its electronic properties.
Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Imaging: Used in fluorescent imaging techniques.
Industry
Materials Science: Employed in the synthesis of advanced materials with specific electronic properties.
Coatings: Used in the development of protective coatings with enhanced durability.
Mecanismo De Acción
The compound exerts its effects primarily through its electronic properties. The fluorene core provides a rigid, planar structure that facilitates π-π stacking interactions, while the butoxyphenyl groups enhance solubility and processability. The dioxaborolane moieties can participate in reversible covalent bonding, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-butoxyphenyl)-9H-fluorene: Lacks the dioxaborolane groups, making it less versatile in terms of chemical reactivity.
2,7-Dibromo-9,9-bis(4-butoxyphenyl)fluorene: Contains bromine atoms instead of dioxaborolane groups, leading to different reactivity and applications.
Uniqueness
2,2’-(9,9-Bis(4-butoxyphenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to the presence of both butoxyphenyl and dioxaborolane groups, which confer a combination of solubility, electronic properties, and reactivity that is not found in similar compounds.
Propiedades
Fórmula molecular |
C45H56B2O6 |
|---|---|
Peso molecular |
714.5 g/mol |
Nombre IUPAC |
2-[9,9-bis(4-butoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C45H56B2O6/c1-11-13-27-48-35-21-15-31(16-22-35)45(32-17-23-36(24-18-32)49-28-14-12-2)39-29-33(46-50-41(3,4)42(5,6)51-46)19-25-37(39)38-26-20-34(30-40(38)45)47-52-43(7,8)44(9,10)53-47/h15-26,29-30H,11-14,27-28H2,1-10H3 |
Clave InChI |
BZUDMHDGBFPYBU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCC)C6=CC=C(C=C6)OCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)


![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)




![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)


